molecular formula C18H18ClN5O2 B2581767 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide CAS No. 852441-18-0

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide

Cat. No. B2581767
CAS RN: 852441-18-0
M. Wt: 371.83
InChI Key: IDYWNYQWOXOAAT-UHFFFAOYSA-N
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Description

The compound “2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, to evaluate their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most synthesized compounds showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study found that certain derivatives exhibited mild to moderate activity compared with the reference antitumor agent doxorubicin, with one compound showing the most potent activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

Adenosine Receptor Affinity

Research by Harden, Quinn, and Scammells (1991) on pyrazolo[3,4-d]pyrimidines, analogues of purines, demonstrated their potential as compounds exhibiting A1 adenosine receptor affinity. This study involved synthesizing analogues with substitutions at specific positions and testing for receptor affinity, showing significant activity for compounds with certain substituents (Harden, Quinn, & Scammells, 1991).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antimicrobial potential. The compounds synthesized exhibited varying degrees of activity against selected microbial strains and pests, demonstrating the utility of such compounds in developing new agents for pest control and microbial infection management (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-12-5-7-14(8-6-12)24-17-15(9-21-24)18(26)23(11-20-17)10-16(25)22-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYWNYQWOXOAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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